![molecular formula C10H12BrNO4 B12543793 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene CAS No. 144587-70-2](/img/structure/B12543793.png)
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is an organic compound that features a nitrobenzene ring substituted with a bromoethoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene typically involves the reaction of 2-nitrophenol with 2-(2-bromoethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-nitrophenol is replaced by the bromoethoxyethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used[][4].
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 1-[2-(2-Aminoethoxy)ethoxy]-2-nitrobenzene.
Oxidation: Products include aldehydes and carboxylic acids derived from the ethoxy groups.
Applications De Recherche Scientifique
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromoethoxyethoxy group acts as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromoethyl methyl ether: Another similar compound but with different reactivity due to the presence of a methyl group instead of an ethoxy group.
Uniqueness
1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is unique due to the presence of both a nitro group and a bromoethoxyethoxy group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Propriétés
Numéro CAS |
144587-70-2 |
|---|---|
Formule moléculaire |
C10H12BrNO4 |
Poids moléculaire |
290.11 g/mol |
Nom IUPAC |
1-[2-(2-bromoethoxy)ethoxy]-2-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO4/c11-5-6-15-7-8-16-10-4-2-1-3-9(10)12(13)14/h1-4H,5-8H2 |
Clé InChI |
NNADCTMUCZMINC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
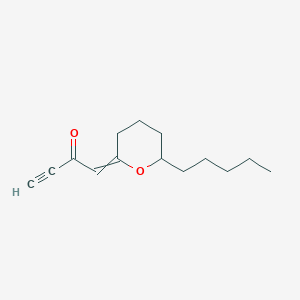
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
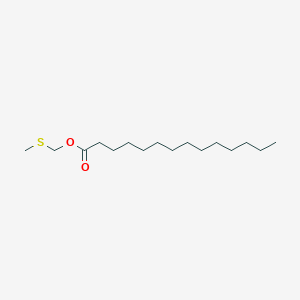
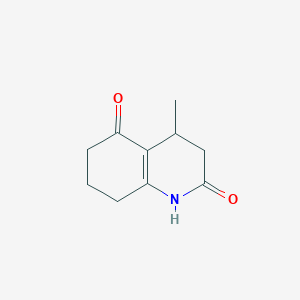
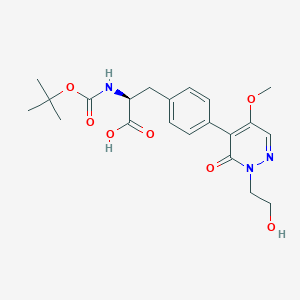


![3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12543760.png)
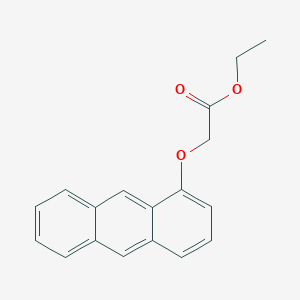


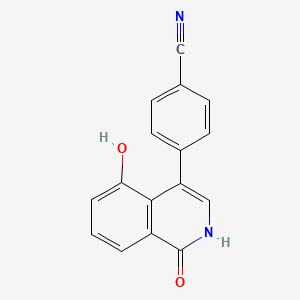
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
